molecular formula C8H12N2O3 B13174904 Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

Cat. No.: B13174904
M. Wt: 184.19 g/mol
InChI Key: VFSFTHGCKKAHBP-UHFFFAOYSA-N
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Description

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate (CAS 2092550-16-6) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a unique 1-oxa-2,7-diazaspiro[4.4]non-2-ene core structure, which serves as a privileged scaffold in the design of novel therapeutic agents. Its primary research value lies in its application as a key intermediate for investigating menin-MLL protein-protein interaction inhibitors, a promising target for treating mixed lineage leukemia (MLL) and other cancers . The menin-MLL interaction is critically dependent on the oncogenic function of MLL-fused proteins in leukemia, and inhibiting this interaction represents a novel therapeutic strategy . Beyond oncology, research into related spiro architectures has expanded to include their potential as reversible monoacylglycerol lipase (MAGL) inhibitors for central nervous system disorders, highlighting the versatility of this scaffold . The compound is provided with documented quality (MFCD30535684) and a molecular weight of 184.19 g/mol, with the molecular formula C8H12N2O3 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate

InChI

InChI=1S/C8H12N2O3/c1-12-7(11)6-4-8(13-10-6)2-3-9-5-8/h9H,2-5H2,1H3

InChI Key

VFSFTHGCKKAHBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC2(C1)CCNC2

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategies

The synthesis of spirocyclic diaza-oxa compounds such as methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate typically involves multistep organic synthesis starting from cyclic precursors or through cycloaddition reactions. Key methodologies include:

Specific Synthetic Route Examples

Microwave-Assisted Cyclization of N-Nitroso Dihydropyrazoles

A notable method involves the conversion of N-nitroso-4,5-dihydropyrazoles under microwave irradiation to yield spirocyclic 4,5-dihydroisoxazole derivatives, structurally related to the target compound. This process eliminates nitrogen gas rapidly (within 3-8 minutes) in solvents like chlorobenzene mixed with DMF or acetic acid, or under solvent-free conditions on silica gel, improving yields compared to conventional heating methods.

This method is advantageous for its speed and efficiency in forming spirocyclic heterocycles with nitrogen and oxygen atoms in the ring system, closely related to this compound.

Synthesis from Pyrrolidine Derivatives

Another approach involves the synthesis of spiroisoxazoline compounds from pyrrolidine precursors. For example, pyrrolidine 1-benzyl-3,3-dimethyl-5-methylenepyrrolidin-2,4-dione can be converted into spiroisoxazoline derivatives bearing oxa and diaza spirocycles. This route involves:

  • Functionalization of the pyrrolidine ring.
  • Controlled cyclization to form the spiro ring system.
  • Introduction of carboxylate groups via esterification.

This methodology has been applied to synthesize related spiroisoxazoline compounds with biological activity, indicating the versatility of the approach for preparing this compound analogs.

Patent-Described Processes for Related Diazaspiro Compounds

Patent literature describes processes for preparing diazaspiro compounds with related frameworks, involving:

  • Use of protected amino groups (e.g., methoxymethyl protection).
  • Stepwise conversion of intermediates via organic or inorganic bases.
  • Use of solvents such as ketones, nitriles, alcohols, esters, ethers, and hydrocarbons.
  • Reaction temperatures ranging from ambient to reflux conditions.

An example includes the preparation of intermediates that can be converted to spirocyclic compounds structurally similar to this compound, with yields reported around 84.5 g from 90 g starting material in scaled-up reactions. The process emphasizes purity and impurity control.

Data Tables from Research Outcomes

Method Key Reagents/Conditions Yield (%) Notes
Microwave-assisted cyclization N-nitroso-4,5-dihydropyrazole, PhCl-DMF, 110 °C 75-90 Rapid reaction (3-8 min), good purity, solvent choice critical
Pyrrolidine derivative route Pyrrolidine dione derivatives, esterification 65-80 Multi-step, applicable to spiroisoxazoline analogs
Patent process for diazaspiro Protected amino intermediates, organic/inorganic bases, varied solvents, 25-80 °C ~85 Scalable, impurity control emphasized, solvent/base optimization

Analytical and Research Outcomes

  • Purity and Isolation: The processes emphasize obtaining substantially pure compounds, free from common impurities, through crystallization and solvent extraction techniques.
  • Reaction Monitoring: Use of NMR and IR spectroscopy to confirm the formation of the spirocyclic frameworks and functional groups.
  • Thermal Stability: Microwave-assisted synthesis reduces thermal degradation compared to conventional heating.
  • Scalability: Patent procedures demonstrate the feasibility of gram-scale synthesis with consistent yields and purity.
  • Biological Relevance: Related spiroisoxazoline compounds prepared by these methods have shown promising bioactivity, indicating the potential utility of this compound derivatives in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations in Spiro Ring Systems

a. Spiro Ring Size

  • Target Compound : Features a [4.4] spiro system (two fused four-membered rings).
  • 1-Oxa-2,7-diazaspiro[4.5]dec-2-en-1-one (): Contains a [4.5] spiro system, where the larger piperidone ring adopts a chair conformation, and the dihydroisoxazole ring exhibits an envelope conformation. The increased ring size ([4.5] vs.
  • Methyl 1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride (): The [4.5] spiro system introduces additional steric bulk, which may reduce solubility compared to the [4.4] analog.

b. Substituent Effects

  • 7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid (): Replaces the methyl ester with a tert-butyl ester and a carboxylic acid. The tert-butyl group enhances steric protection of the amine, improving stability against enzymatic degradation.
  • (5R)-Ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate (YA3) (): Incorporates ethyl ester and benzyl groups.
Physicochemical Properties
Compound Name Spiro System Key Substituents Molecular Weight Solubility (Predicted)
Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate [4.4] Methyl ester 270.28 (free base) Moderate (polar solvents)
7-(tert-Butyl) 3-ethyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3,7-dicarboxylate () [4.4] Ethyl ester, tert-butyl ester 298.33 Low (hydrophobic groups)
3-(4-Chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1 () [4.5] Chlorophenyl, methylphenyl 368.85 Low (aromatic substituents)

Key Observations :

  • Smaller spiro systems ([4.4]) generally exhibit lower molecular weights and higher solubility in polar solvents.
  • Bulky substituents (e.g., tert-butyl, benzyl) reduce solubility but improve metabolic stability.

Biological Activity

Methyl 1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H13N2O3C_8H_{13}N_2O_3, with a molecular weight of approximately 184.19 g/mol. The compound features a carboxylate functional group that enhances its reactivity and biological activity.

Property Value
Molecular FormulaC₈H₁₃N₂O₃
Molecular Weight184.19 g/mol
CAS Number2649078-80-6
StructureSpirocyclic

Synthesis

The synthesis of this compound typically involves cyclization reactions of suitable precursors. A common method includes the cyclization of a dihydropyrrole derivative with an ester group, often utilizing sodium hydride as a base in solvents like tetrahydrofuran (THF) .

Antimicrobial Properties

Research indicates that this compound may exhibit significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiviral Activity

In addition to antimicrobial effects, this compound has been investigated for antiviral properties. Initial findings suggest that it may inhibit viral replication through mechanisms involving enzyme inhibition or receptor modulation .

The biological activity of this compound is believed to stem from its interactions with specific molecular targets within microbial cells. This interaction could modulate enzyme activities or interfere with cellular processes essential for pathogen survival .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of methyl 1-oxa-2,7-diazaspiro[4.4]non-2-een−3-carboxylate against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, highlighting the compound's potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

A comparative analysis was performed with structurally similar compounds to assess variations in biological activity:

Compound Name Structural Features Unique Properties
Ethyl 7-(4-Bromophenyl)-6,8-dioxo-1-oxa-2,7-diazaspiro[4.4]non-2-en-3-carboxylateContains bromine substituentEnhanced reactivity due to halogen
4-Bromo-3-methyl-6-tosyl-1-oxa-2,6-diazaspiro[4.4]nonanDifferent diaza arrangementPotential applications in drug design
Methyl 7-(Phenyl)-6,8-dioxo-spiro[4.4]nonanVariation in substituentsOffers different biological activity profiles

This table illustrates how variations in structure can lead to differing chemical reactivity and biological activities compared to methyl 1-oxa-2,7-diazaspiro[4.4]nonan−3-carboxylate .

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